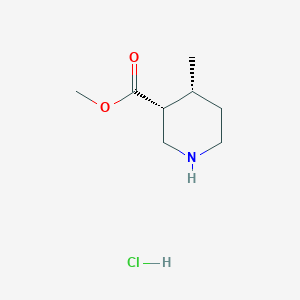

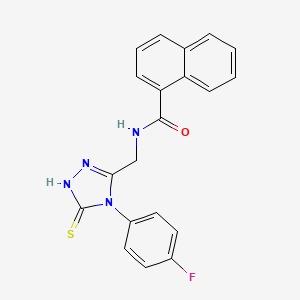

![molecular formula C16H18ClN3O2S B2446486 N-(2-(3-氯苯基)-5-氧化-4,6-二氢-2H-噻吩[3,4-c]吡唑-3-基)戊酰胺 CAS No. 1008919-86-5](/img/structure/B2446486.png)

N-(2-(3-氯苯基)-5-氧化-4,6-二氢-2H-噻吩[3,4-c]吡唑-3-基)戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide” is a complex organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of the synthesized compounds were confirmed by elemental analyses and spectral data .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by spectral analyses (1 HNMR, 13 CNMR, LC/MS) . The dihedral angles between the pyrazole ring and the three benzene rings are also significant .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied under various conditions . The residue levels and dissipation kinetics of similar compounds were determined under greenhouse conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molar mass of 387.82 g·mol −1 . The compound is likely to bioaccumulate in aquatic organisms .科学研究应用

除草活性

研究表明,与N-(2-(3-氯苯基)-5-氧化-4,6-二氢-2H-噻吩[3,4-c]吡唑-3-基)戊酰胺相关的化合物表现出除草活性。例如,段等(2010)设计并合成了 S (−)-2-(4-氯苯基)- N -(5,7-二取代-2 H -[1,2,4]-噻二唑并[2,3- a ]嘧啶-2-亚甲基)-3-甲基丁酰胺衍生物,揭示了对单子叶和双子叶植物根和茎的适度抑制活性。手性活性单元的引入提高了这些化合物对各种杂草的除草活性,高于其外消旋体对应物 (Duan, Zhao, & Zhang, 2010).

抗癌和抗菌活性

Katariya 等(2021)合成了新化合物,包括 1-芳基-3-(2-(4-氯苯基)-5-甲基-1,3-恶唑-4-基)-丙烯酮和吡啶基-吡唑啉,它们对 60 个癌细胞系表现出有希望的抗癌活性,并且在体外表现出有效的抗菌和抗真菌活性 (Katariya, Vennapu, & Shah, 2021).

腐蚀抑制

Saraswat 和 Yadav(2020)研究了喹喔啉衍生物(如 2-(5-(2-氯苯基)-3-苯基-4,5-二氢-1H-吡唑-1-基)萘并[2,3-d]噻唑)在酸性介质中对低碳钢的腐蚀抑制行为,显示出高抑制效率并作为混合型抑制剂 (Saraswat & Yadav, 2020).

抗病毒评估

H. Sayed 和 M. A. Ali(2007)合成了 [3-(4-氯苯基)环氧基]噻吩-2-基-丙酮的衍生物,并评估了它们的抗病毒特性。这些衍生物在这个领域显示出前景,表明相关化合物在抗病毒应用中的潜力 (Sayed & Ali, 2007).

分子对接分析

C. Sivakumar 等(2020)对新型吡唑衍生物 3-(4-氯苯基)-5-[4-(丙烷-2-基)苯基] 4, 5-二氢-1H –吡唑-1-硫代甲酰胺(CPDPC)进行了研究,其中涉及分子对接分析以评估其抗菌潜力。本研究展示了分子对接作为预测此类化合物生物活性的工具 (Sivakumar et al., 2020).

安全和危害

未来方向

The future directions for research on similar compounds could include further exploration of their biological activities, as well as their potential applications in medicine and agriculture . The application dosage of similar compounds at the recommended rates was found to be safe to human beings and animals .

作用机制

Target of Action

The primary target of this compound is the mitochondrial respiration of fungi . It acts as a quinone outside inhibitor (QoI) , specifically inhibiting the cytochrome bc1 complex . This complex is a crucial component of the electron transport chain in mitochondria, playing a vital role in cellular respiration and energy production .

Mode of Action

The compound interacts with its target by blocking the transfer of electrons between cytochrome b and cytochrome c1 . This inhibition disrupts the normal function of the electron transport chain, leading to a halt in cellular respiration . As a result, the fungi’s ability to produce energy is severely compromised, leading to its eventual death .

Biochemical Pathways

The affected pathway is the electron transport chain in the mitochondria of fungi . By inhibiting the cytochrome bc1 complex, the compound disrupts the flow of electrons, which is a critical step in the process of oxidative phosphorylation . This disruption leads to a decrease in ATP production, causing energy deprivation and ultimately leading to cell death .

Pharmacokinetics

For instance, they generally comply with Lipinski and Veber rules, possessing fewer than 5 hydrogen bond donors, fewer than 10 hydrogen bond acceptors, a molecular weight below 500 Da, and a log P value less than 5 . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of fungal growth . By disrupting the fungi’s ability to produce energy, the compound effectively halts their growth and proliferation . This makes it an effective fungicide, used in agriculture to protect against major plant pathogens .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, temperature can affect the rate of the compound’s interaction with its target . Additionally, the compound’s solubility in water and its potential to bioaccumulate can impact its environmental persistence and toxicity . It’s also worth noting that resistant populations of fungi have been identified, suggesting that genetic factors in the target organisms can also influence the compound’s efficacy .

生化分析

Biochemical Properties

Compounds with similar structures, such as pyraclostrobin, have been found to inhibit the mitochondrial cytochrome-bc1 complex . This suggests that N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide may interact with enzymes and proteins involved in cellular respiration .

Cellular Effects

Related compounds have been shown to influence cell function by disrupting cellular respiration . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2S/c1-2-3-7-15(21)18-16-13-9-23(22)10-14(13)19-20(16)12-6-4-5-11(17)8-12/h4-6,8H,2-3,7,9-10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVILTPENNKFDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

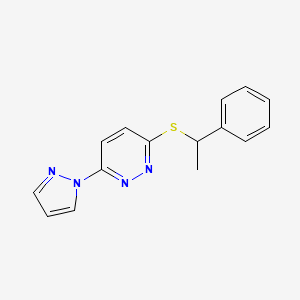

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2446404.png)

![4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2446405.png)

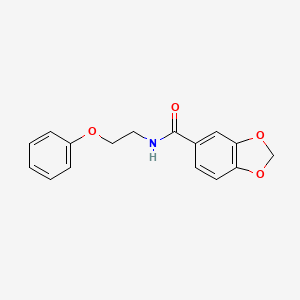

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B2446406.png)

![2-(5-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile](/img/structure/B2446408.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2446414.png)

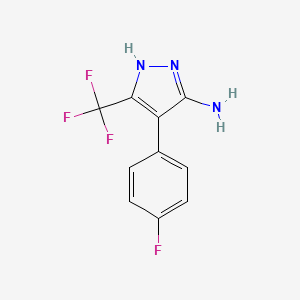

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2446415.png)